molecular formula C19H16N4OS B2819806 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone CAS No. 894001-25-3

1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2819806
CAS No.: 894001-25-3
M. Wt: 348.42
InChI Key: QTVUYCZKUFVJIQ-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone is a synthetic chemical compound designed for research applications. It features a molecular architecture combining indoline and pyridazine heterocycles linked via a thioether-ketone bridge. This structure is of significant interest in medicinal chemistry, particularly in the development of novel cardiovascular agents . Pyridazinone-based compounds are extensively documented as key pharmacophores with vasodilatory and antihypertensive properties . Recent studies on structurally related pyridazin-3-one derivatives have demonstrated superior vasorelaxant activity on isolated aortic tissue by significantly upregulating endothelial nitric oxide synthase (eNOS) mRNA expression and increasing aortic nitric oxide (NO) content, suggesting a potential mechanism of action for this class of compounds . Furthermore, the core pyridazine scaffold is found in compounds investigated for a range of other biological activities, including antimicrobial and anti-inflammatory effects . Researchers can utilize this compound as a valuable chemical tool or building block for probing biological pathways related to vascular tone, enzyme inhibition, and for structuring activity-relationship (SAR) studies in drug discovery. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(23-12-10-14-5-1-2-7-17(14)23)13-25-18-9-8-16(21-22-18)15-6-3-4-11-20-15/h1-9,11H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVUYCZKUFVJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline moiety, followed by the synthesis of the pyridazinyl-pyridine structure. The final step involves the formation of the thioether linkage between these two moieties.

    Preparation of Indoline Moiety: Indoline can be synthesized from indole through hydrogenation.

    Synthesis of Pyridazinyl-Pyridine: This can be achieved through a series of reactions starting from pyridine derivatives.

    Formation of Thioether Linkage: The final step involves the reaction of the indoline and pyridazinyl-pyridine intermediates with a suitable thiol reagent under appropriate conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazinyl-pyridine structure can be reduced under suitable conditions.

    Substitution: The indoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the pyridazinyl-pyridine structure.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Heterocycles Key Substituents
Target Compound Indoline, pyridazine, pyridine Thioether, ethanone
Compound 6 () Ribofuranose, triazole, pyridazine Acetate groups, (6-(pyridin-2-yl)pyridazin-3-yl)thio
Compound 7 () Pyranose, triazole, pyridazine Hydroxymethyl, (6-(pyridin-2-yl)pyridazin-3-yl)thio
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () Pyridine Methoxy, pyrrolidinyl, ethanone

Physical Properties

Table 2: Melting Points and Yields

Compound Yield (%) Melting Point (°C)
Target Compound N.R.* N.R.
Compound 6 () 65 96–98
Compound 7 () 89 96–98
Compound 8 () 88 92–94

*N.R.: Not reported in provided evidence.

Spectroscopic and Analytical Data

NMR Characterization

  • Compounds 6–8 () exhibit distinct $ ^1H $ NMR signals for triazole (~8.5 ppm), pyridazine (~7.5–8.0 ppm), and sugar protons (~3.5–5.5 ppm) . The target compound’s indoline protons are expected near 6.5–7.5 ppm, with pyridazine and pyridine resonances overlapping with analogs.
  • IR spectra for Compounds 7–8 show O–H stretches (~3400 cm$ ^{-1} $), absent in the target compound due to lack of hydroxyl groups .

Cholinesterase Inhibition

  • Compounds 6–8 demonstrate dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC$ _{50} $ values in the micromolar range .

Biological Activity

1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound characterized by the presence of indole, pyridine, and pyridazine moieties. This unique structural combination suggests a potential for diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₇H₁₅N₃OS
Molecular Weight 337.4 g/mol
CAS Number 1334374-71-8

The mechanism of action for this compound involves its interaction with various biological targets. The indole moiety is known to bind to receptors and enzymes, potentially modulating their activity. The thioether linkage enhances the stability and reactivity of the compound, influencing its pharmacokinetic properties.

Antiviral Activity

Recent studies have highlighted the potential antiviral effects of this compound against Hepatitis B Virus (HBV). For instance, derivatives of similar structures have shown significant suppression of HBV DNA replication, indicating a promising direction for further research in antiviral therapies .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. Research indicates that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is crucial for developing effective cancer treatments .

Antimicrobial Activity

In antimicrobial evaluations, compounds similar to this compound have demonstrated significant activity against various bacterial strains. The presence of the pyridine and pyridazine rings contributes to the overall antimicrobial efficacy by potentially disrupting bacterial cell functions .

Study on Antiviral Activity

A study conducted on derivatives of 1-(Indolin-1-yl)-2-(thiazol-4-yl)ethanone showed that compound 11a significantly inhibited HBV replication with an IC50 value indicating effective antiviral activity across both wild-type and resistant strains . This highlights the potential for developing new antiviral agents based on this scaffold.

Study on Anticancer Properties

In a study focusing on MCF-7 cancer cells, researchers synthesized various derivatives of indoline compounds and assessed their growth inhibitory effects. The results indicated that specific modifications in the structure led to enhanced anticancer activity, suggesting that structural optimization can yield potent anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
1-(Indolin-1-yl)-2-(pyridin-4-yl)ethanoneLacks pyridazine ringModerate anticancer activity
2-(Indolin-1-yl)-3-(pyridin-4-yl)pyridazineSimilar structure but different positioningEnhanced receptor binding

The inclusion of the pyridazine moiety in our compound may enhance its interaction with biological targets compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling indoline derivatives with pyridazine-based thioketones under controlled conditions. Key steps include:

  • Thioether formation : Reacting indolin-1-yl ethanone intermediates with 6-(pyridin-2-yl)pyridazine-3-thiol in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization : Employ continuous flow chemistry or automated platforms to enhance reproducibility and scalability .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Key Techniques :

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify indoline, pyridazine, and thioether linkages. Aromatic protons in pyridin-2-yl appear as doublets (δ 8.5–9.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 376.1234) .
  • X-ray crystallography : Resolve crystal structure using SHELX programs for absolute stereochemistry confirmation .

Q. How do physicochemical properties (e.g., solubility, stability) impact biological assay design?

  • Solubility : Limited aqueous solubility (common in thioethers) requires DMSO stock solutions (≤10% v/v) for in vitro assays. Use surfactants (e.g., Tween-80) for in vivo studies .
  • Stability : Assess stability in PBS (pH 7.4) via HPLC over 24 hours. Degradation >10% necessitates formulation adjustments (e.g., lyophilization) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Approach :

  • Dose-response profiling : Test across a wide concentration range (nM–µM) in multiple cell lines (e.g., MCF-7, HeLa, RAW 264.7) to identify context-dependent effects .
  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 libraries to pinpoint proteins (e.g., kinases, STING pathway components) mediating observed activities .
    • Case Study : Fluorophenyl substituents (vs. methoxyphenyl) alter electron density, modulating interactions with hydrophobic enzyme pockets and explaining divergent IC₅₀ values .

Q. How can molecular docking and dynamics simulations guide SAR studies for this compound?

  • Protocol :

  • Docking : Use AutoDock Vina to model interactions with potential targets (e.g., EGFR, COX-2). Prioritize poses with hydrogen bonds to pyridazine N-atoms and π-π stacking with indoline .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Correlate RMSD fluctuations with experimental IC₅₀ data .
    • Validation : Synthesize analogs with methyl/pyridyl substitutions on pyridazine and compare predicted vs. experimental affinities .

Q. What methods validate the compound’s mechanism of action in cellular pathways?

  • In vitro assays :

  • Apoptosis : Measure caspase-3/7 activation (Caspase-Glo®) and mitochondrial membrane depolarization (JC-1 dye) .
  • Anti-inflammatory activity : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
    • Pathway analysis : Perform phosphoproteomics (LC-MS/MS) to identify downstream signaling nodes (e.g., MAPK, NF-κB) .

Q. How do structural analogs influence the compound’s reactivity in nucleophilic substitution reactions?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., -NO₂ on pyridazine) increase electrophilicity at the thioether sulfur, enhancing reactivity with amines/thiols .
  • Steric hindrance : Bulky substituents (e.g., p-tolyl) reduce accessibility, necessitating harsher conditions (e.g., 80°C, 48 hours) for derivatization .
    • Application : Design prodrugs by conjugating PEGylated amines to improve pharmacokinetics .

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